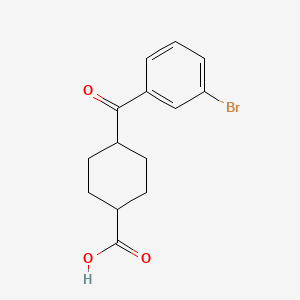
2,5-Dimethyl-2'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-2’-methoxybenzophenone is an organic compound belonging to the benzophenone family. It is characterized by the presence of two aromatic rings connected by a carbonyl group, with methyl and methoxy substituents on the aromatic rings. This compound is commonly used in various industrial applications, including as a UV filter in sunscreens and other personal care products.
Mechanism of Action
Target of Action
It is known that benzophenone derivatives, which include this compound, are often used in the formulation of sunscreens and other skincare products . They primarily act by absorbing ultraviolet (UV) light, thereby protecting the skin from harmful UV radiation .
Mode of Action
The mode of action of 2,5-Dimethyl-2’-methoxybenzophenone involves the absorption of UV light. When UV light strikes the molecule, it excites the electrons to a higher energy state. The molecule then returns to its ground state by releasing the absorbed energy in the form of heat, thereby preventing the UV light from damaging skin cells .
Biochemical Pathways
By absorbing uv light, it helps prevent dna damage in skin cells, which can lead to mutations and skin cancer .
Pharmacokinetics
Like other benzophenone derivatives, it is typically applied topically and may be absorbed through the skin to some extent .
Result of Action
The primary result of the action of 2,5-Dimethyl-2’-methoxybenzophenone is the protection of skin cells from the damaging effects of UV light. By absorbing UV light, it prevents DNA damage in skin cells, which can lead to mutations and skin cancer .
Action Environment
The efficacy and stability of 2,5-Dimethyl-2’-methoxybenzophenone can be influenced by various environmental factors. For instance, exposure to light and heat can degrade the compound, reducing its effectiveness . Furthermore, the pH of the formulation in which it is used can also affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation of 2,5-dimethylphenol with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of 2,5-Dimethyl-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The purification of the compound is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzophenone derivatives.
Scientific Research Applications
2,5-Dimethyl-2’-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential as a UV filter in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of sunscreens, coatings, and plastics to provide UV protection.
Comparison with Similar Compounds
- 2-Hydroxy-4-methoxybenzophenone (BP-3)
- 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone (BP-6)
- 2,2’-Dihydroxy-4-methoxybenzophenone (BP-8)
Comparison: 2,5-Dimethyl-2’-methoxybenzophenone is unique due to its specific substituents, which provide distinct photophysical properties. Compared to other benzophenone derivatives, it offers enhanced UV absorption and stability, making it particularly suitable for use in sunscreens and other UV-protective applications .
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-9-12(2)14(10-11)16(17)13-6-4-5-7-15(13)18-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDFYOZDVPQILA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641460 |
Source


|
| Record name | (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-51-3 |
Source


|
| Record name | (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














